molecular formula C23H25N5O B2711337 2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2379978-24-0

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2711337
CAS No.: 2379978-24-0
M. Wt: 387.487
InChI Key: UJRQFXRETDMVHJ-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and a pyridazinone moiety.

Chemical Reactions Analysis

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

it is likely that the compound interacts with specific molecular targets and pathways, potentially involving binding to enzymes or receptors and modulating their activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile can be compared with other similar compounds, such as:

    2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: This compound has a similar tert-butyl group and complex structure.

    tert-Butyl 4-(((2-(3-((3-(3-cyanophenyl)-6-oxopyridazin-1(6H)-yl)methyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate: This compound also contains a piperidine ring and a pyridazinone moiety

Properties

IUPAC Name

2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-23(2,3)20-8-9-21(29)28(26-20)18-10-12-27(13-11-18)22-17(15-24)14-16-6-4-5-7-19(16)25-22/h4-9,14,18H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRQFXRETDMVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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